喹啉-3-基硼酸盐酸盐

描述

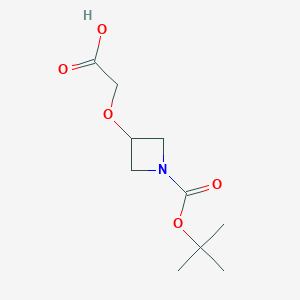

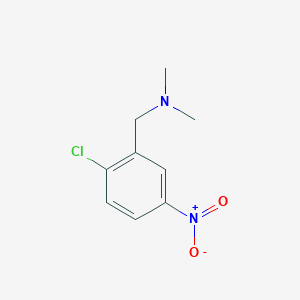

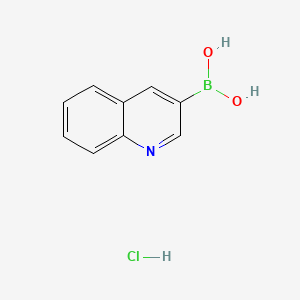

Quinolin-3-ylboronic acid, also known as 3-Quinolineboronic acid, is a chemical compound with the empirical formula C9H8BNO2 . It is a solid substance with a molecular weight of 172.98 g/mol . The compound may contain varying amounts of anhydride .

Synthesis Analysis

The synthesis of quinoline and its derivatives from α,β-unsaturated aldehydes has been summarized in recent literature . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of Quinolin-3-ylboronic acid hydrochloride is represented by the molecular formula C9H9BClNO2 . The average mass of the compound is 209.437 Da, and the monoisotopic mass is 209.041489 Da .Chemical Reactions Analysis

Quinolin-3-ylboronic acid has been used as a reactant in the preparation of various compounds. These include P1-substituted symmetry-based human immunodeficiency virus protease inhibitors with antiviral activity against drug-resistant viruses, heterobiaryls via Suzuki-Miyaura cross-coupling with heteroaryl halides in continuous flow, and Ph and heterocyclic (pyridinyl)pyrazolyl)pyridines as TGF-1 and activin A signalling inhibitors . It has also been used in copper-mediated trifluoromethylation and the synthesis and bioactivity of combretastatin analogs via regioselective Suzuki coupling of dihaloheteroaromatic compounds .Physical And Chemical Properties Analysis

Quinolin-3-ylboronic acid is a solid substance with a molecular weight of 172.98 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass of the compound is 173.0648087 g/mol, and the monoisotopic mass is also 173.0648087 g/mol .科学研究应用

水解行为和结构分析

已研究了8-(pinacolboranyl)喹啉的水解反应,结果显示在空气中迅速发生水解。然而,并未直接观察到预期产物喹啉-8-基硼酸。相反,水解导致生成(喹啉-8-基)三羟基硼酸盐离子或酐,取决于条件。这项研究突显了在中性形式中分离单体喹啉-8-基硼酸的挑战,并暗示常见的商业样品实际上可能是酐而非单体酸 (Son et al., 2015)。

喹啉衍生物的抗癌活性

对喹啉基氰基苯乙烯类似物的研究,包括喹啉-2-基和喹啉-3-基衍生物,显示出对60种人类癌细胞系的显著抗癌活性。这些化合物被设计为康布雷他定A-4的类似物,表现出强大的生长抑制作用,其中一些类似物对特定癌细胞系的GI50值低于1μM。这表明了喹啉衍生物在抗癌药物开发中的潜力 (Penthala et al., 2014)。

抗菌和抗肿瘤潜力

喹啉酮,特别是4-喹啉酮-3-羧酸衍生物,以其显著的抗菌性质而闻名,并在全球范围内使用。最近的研究通过探索其抗肿瘤、抗HIV和大麻素受体调节活性,扩展了它们的潜力。这种多方面的生物活性使喹啉酮衍生物成为开发新的药理活性化合物的有前途的支架 (Mugnaini et al., 2009)。

合成和绿色化学应用

通过Knoevenagel缩合合成新型3-(2-氯喹啉-3-基)丙烯酸衍生物展示了合成喹啉衍生物的有效方法。这些化合物在药物化学中具有应用,展示了喹啉-3-基硼酸盐酸盐在合成化学中的多功能性 (Shastri & Joshi, 2014)。

缓蚀

研究表明,喹啉-2-基和喹啉-3-基衍生物可以作为钢铁在酸性环境中的有效缓蚀剂。这种应用对于保护工业设备和基础设施至关重要,突显了喹啉-3-基硼酸盐酸盐衍生物的材料科学方面 (Zhang et al., 2016)。

安全和危害

未来方向

Boronic acids, including Quinolin-3-ylboronic acid, have been growing in interest, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

作用机制

Mode of Action

Boronic acids, in general, are known to interact with proteins and enzymes, often forming reversible covalent bonds with hydroxyl groups .

Biochemical Pathways

Quinolin-3-ylboronic acid hydrochloride has been used as a reactant in the preparation of P1-substituted symmetry-based human immunodeficiency virus protease inhibitors with antiviral activity against drug-resistant viruses . It has also been used in the preparation of heterobiaryls via Suzuki-Miyaura cross-coupling with heteroaryl halides in continuous flow . These biochemical pathways suggest that the compound may have potential applications in antiviral therapy and organic synthesis .

Result of Action

Its use in the synthesis of antiviral compounds suggests that it may have potential therapeutic effects .

Action Environment

The action of Quinolin-3-ylboronic acid hydrochloride can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a catalyst

属性

IUPAC Name |

quinolin-3-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h1-6,12-13H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFQABXCFQWPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N=C1)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656976 | |

| Record name | Quinolin-3-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850568-71-7 | |

| Record name | Boronic acid, B-3-quinolinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolin-3-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Hydroxyphenyl)ethyl]-[4-(N-maleimidomethyl)cyclohexyl]-carboxamide](/img/structure/B1438385.png)